Acyclovir-d4 is a dterium labelled Acyclovir. Acyclovir is a medication against infections caused by virus. It is indiacated for herpes simplex virus infections, chickenpox, and shingles.
Acyclovir-d4
CAS No.:
Cat. No.: VC0196381
Molecular Formula: C8H11N5O3
Molecular Weight: 229.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H11N5O3 |
---|---|
Molecular Weight | 229.23 g/mol |
IUPAC Name | 2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one |
Standard InChI | InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 |
Standard InChI Key | MKUXAQIIEYXACX-LNLMKGTHSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O |
SMILES | C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Canonical SMILES | C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Appearance | Solid Powder |
Melting Point | >215 °C |
Chemical Properties and Structure
Acyclovir-d4 is a deuterated form of acyclovir, containing four deuterium atoms in the hydroxyethoxy side chain. This strategic placement of deuterium atoms creates a compound with nearly identical chemical behavior to acyclovir but with a distinguishable mass difference that is invaluable for analytical applications.
Basic Chemical Information
Parameter | Information |
---|---|
CAS Number | 1185179-33-2 |
Molecular Formula | C8H7D4N5O3 |
Molecular Weight | 229.23 g/mol |
Chemical Name | 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one |
Physical Appearance | Colorless Powder |
The compound is structurally identical to acyclovir (CAS: 59277-89-3) except for the substitution of four hydrogen atoms with deuterium atoms in the hydroxyethoxy chain . This substitution creates a mass shift of +4 amu compared to unlabeled acyclovir, which is critical for its function as an internal standard in mass spectrometry applications.
Synonyms and Alternative Names
Acyclovir-d4 is known by several synonyms in scientific literature and commercial catalogs, including:
Synonyms |
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ACV-d4 |
Zyclir-d4 |
Zovirax-d4 |
Herpevir-d4 |
Gerpevir-d4 |
Cargosil-d4 |
Acicloftal-d4 |
Acycloguanosine-d4 |
These alternative names reflect both the parent compound's commercial names and the deuterated nature of this specific variant .
Parameter | Specification |
---|---|
Chemical Purity | ≥98% (Acyclovir) |
Deuterium Incorporation | ≥99% deuterated forms (d1-d4) |
d0 Content | ≤1% |
These specifications ensure the reliability of the compound when used as an internal standard in analytical procedures .
Applications in Analytical Chemistry
Acyclovir-d4 serves primarily as an internal standard in quantitative analysis of acyclovir and related compounds. Its nearly identical chemical behavior to acyclovir, combined with its distinct mass, makes it ideal for accurate quantification in complex biological matrices.
Mass Spectrometry Applications
The primary application of Acyclovir-d4 is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods exploit the mass difference between Acyclovir-d4 and acyclovir while benefiting from their similar chromatographic behaviors. In a typical LC-MS/MS procedure:
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Both the analyte (acyclovir) and internal standard (Acyclovir-d4) are extracted from the biological sample
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They co-elute during chromatographic separation due to their similar physicochemical properties
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Mass spectrometry distinguishes between them based on their different mass-to-charge ratios
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The ratio of analyte to internal standard signal is used for quantification
This approach compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification .
Detection Parameters in LC-MS/MS
When used in LC-MS/MS applications, Acyclovir-d4 is typically monitored using specific mass transition parameters:
Compound | Transition (m/z) | Ionization Mode |
---|---|---|
Acyclovir | 226.2 > 152.1 | Positive MRM |
Acyclovir-d4 | 230.2 > 152.1 | Positive MRM |
The mass transition for Acyclovir-d4 reflects the +4 mass unit shift in the precursor ion, while the product ion remains the same, as the deuterium atoms are retained in the unchanged portion of the molecule during fragmentation .
Pharmacokinetic Studies Using Acyclovir-d4
Acyclovir-d4 plays a crucial role in pharmacokinetic studies of acyclovir and its prodrug, valacyclovir. These studies are essential for understanding drug disposition, dosing regimens, and potential drug interactions.
Application in Sample Analysis
In pharmacokinetic studies, biological samples are typically processed using protein precipitation methods:
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Plasma samples are mixed with acetonitrile containing Acyclovir-d4 as internal standard
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The mixture is vortexed and centrifuged to remove precipitated proteins
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The supernatant is analyzed by LC-MS/MS
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Acyclovir concentrations are calculated using the ratio of acyclovir to Acyclovir-d4 peak areas
This methodology has been successfully applied to pharmacokinetic studies in both animal models and human patients .
Method Validation Parameters
Validated methods using Acyclovir-d4 as an internal standard demonstrate excellent performance characteristics:
Parameter | Typical Performance |
---|---|
Lower Limit of Quantification (LLOQ) | 2 nM for acyclovir |
Linear Range | 2-5000 nM |
Matrix Effect | 100.7-112.6% |
Intra-day Precision | 2.6-5.2% |
Inter-day Precision | 3.7-6.8% |
Accuracy | 92-96% |
These performance characteristics highlight the reliability of methods using Acyclovir-d4 for quantitative analysis of acyclovir in biological matrices .
Pharmacological Properties
While Acyclovir-d4 is primarily used as an analytical standard rather than a therapeutic agent, its pharmacological properties are expected to closely mirror those of acyclovir due to the minimal impact of deuterium substitution on biological activity.
Antiviral Activity
Acyclovir, the parent compound, exhibits antiviral activity against various herpes viruses:
Virus | ID50 Range (μM) |
---|---|
Herpes Simplex Virus | 0.1-2.0 |
Varicella Zoster Virus | 0.8-4.0 |
Epstein-Barr Virus | 1.6-5.0 |
Cytomegalovirus | 2.5-63.1 |
Human Herpes Virus 6 | 3.5-14.0 |
Acyclovir-d4, if used pharmacologically, would likely demonstrate similar activity profiles to the parent compound .
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Stability Period | ≥4 years |
Container Type | Airtight container, protected from light |
Stock Solution Solvent | DMSO or water |
Adhering to these storage conditions ensures the long-term stability of Acyclovir-d4 for analytical applications .
Desired Final Concentration | Recommended Approach |
---|---|
Stock Solution (Primary) | Dissolve in DMSO or water at 1-4 mM |
Working Solutions | Dilute stock solution in acetonitrile to 40-200 nM |
Once prepared, stock solutions should be stored at -80°C, while working solutions should be prepared fresh for each analytical run to ensure optimal performance .
Quality Control Applications
Acyclovir-d4 serves as a valuable tool in pharmaceutical quality control processes, particularly in the analysis of acyclovir and related compounds in pharmaceutical preparations.
Related Compounds
Several related compounds are relevant in the context of acyclovir quality control:
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Acyclovir | 59277-89-3 | C8H11N5O3 | 225.21 |
Acyclovir-d4 | 1185179-33-2 | C8H7D4N5O3 | 229.23 |
Acyclovir EP Impurity A | 102728-64-3 | C10H13N5O4 | 267.25 |
Acyclovir EP Impurity G | 75128-73-3 | C12H15N5O5 | 309.28 |
Acyclovir EP Impurity J | 166762-90-9 | C14H16N10O4 | 388.35 |
The use of Acyclovir-d4 as an internal standard facilitates accurate quantification of these related compounds in pharmaceutical quality control applications .
Case Studies and Research Applications
Acyclovir-d4 has been employed in several notable research studies, demonstrating its value in pharmaceutical research and clinical investigations.
Pharmacokinetic Studies in Obesity
Research conducted on the pharmacokinetics of acyclovir in obese versus normal-weight patients utilized Acyclovir-d4 as an internal standard for accurate concentration determination. This study revealed significant differences in drug exposure between these patient populations, with obese patients experiencing reduced exposure when dosed based on ideal body weight .
The study methodology involved:
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Collection of serial blood samples from patients receiving intravenous acyclovir
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Sample analysis using liquid chromatography-tandem mass spectrometry with Acyclovir-d4 as the internal standard
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Pharmacokinetic modeling to determine parameters such as clearance, volume of distribution, and area under the curve
This research highlighted the potential need for alternate dosing strategies in obese patients, demonstrating the critical role of accurate analytical methods using Acyclovir-d4 in clinical decision-making .
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